molecular formula C12H22O B1616338 4-Hexylcyclohexanone CAS No. 5441-57-6

4-Hexylcyclohexanone

Cat. No.: B1616338
CAS No.: 5441-57-6
M. Wt: 182.3 g/mol
InChI Key: QQBCXOPRVOCINO-UHFFFAOYSA-N
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Description

4-Hexylcyclohexanone (C₁₂H₂₂O) is a substituted cyclohexanone featuring a hexyl chain at the 4-position of the cyclohexane ring. This compound is structurally significant due to its applications in organic synthesis, particularly in the preparation of liquid crystal intermediates and pharmaceutical precursors.

Key physicochemical properties inferred from structurally similar compounds (e.g., 4-heptylcyclohexanone, CAS 16618-75-0) include a molecular weight of ~196.33 g/mol and a density of ~1.1 g/cm³ . Its volatility and solubility are likely influenced by the hydrophobic hexyl chain, distinguishing it from hydroxylated or shorter-chain analogs.

Properties

IUPAC Name

4-hexylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBCXOPRVOCINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281292
Record name 4-hexylcyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5441-57-6
Record name 5441-57-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hexylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexylcyclohexanone can be synthesized through the partial hydrogenation of 4-hexylphenol. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The reaction typically occurs in an organic solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of 4-hexylphenol. The process involves the use of high-pressure hydrogen gas and a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from other by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to 4-hexylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: 4-Hexylcyclohexanoic acid.

    Reduction: 4-Hexylcyclohexanol.

    Substitution: 4-Hexylcyclohexylamine.

Scientific Research Applications

4-Hexylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying the behavior of cyclic ketones in biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is widely used in the fragrance industry to impart unique scents to perfumes and other products.

Mechanism of Action

The mechanism of action of 4-Hexylcyclohexanone involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its distinctive aroma. At the molecular level, the compound’s carbonyl group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxycyclohexanone (C₆H₁₀O₂)

  • Structure : Features a hydroxyl group at the 4-position instead of a hexyl chain.
  • Properties: Boiling point: 256°C . Melting point: -1°C . Reactivity: Participates in oxidation and nucleophilic addition reactions, forming intermediates like 4-(benzyloxy)cyclohexanone .
  • Applications : Used in pharmaceutical synthesis (e.g., spiro compounds) .
  • Key Difference: The hydroxyl group enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic hexyl chain in 4-hexylcyclohexanone.

4-Hydroxy-4-methylcyclohexanone (C₇H₁₂O₂)

  • Structure : Contains both a hydroxyl and methyl group at the 4-position.
  • Properties: Molecular weight: 128.17 g/mol . Synthetic utility: Intermediate for trans-4-amino-1-methylcyclohexanol, a pharmaceutical precursor .
  • Comparison: The methyl group introduces steric hindrance, reducing reactivity compared to this compound.

4-(Dimethylamino)cyclohexanone Hydrochloride (C₉H₁₈ClNO)

  • Structure: Substituted with a dimethylamino group and a hydrochloride salt.
  • Properties: CAS: 40594-28-3 . Reactivity: The amino group enables participation in Mannich reactions and Schiff base formation.
  • Contrast: The hydrophilic dimethylamino group and ionic hydrochloride moiety make this compound water-soluble, unlike the lipophilic this compound.

4-Heptylcyclohexanone (C₁₃H₂₄O)

  • Structure: Analogous to this compound but with a heptyl chain.
  • Properties :
    • Molecular weight: 196.33 g/mol .
    • Safety profile: Classified as acutely toxic (oral, Category 4) and a skin irritant (Category 2) .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Key Applications
This compound C₁₂H₂₂O ~182.30 (inferred) Hexyl chain ~250 (estimated) Liquid crystal intermediates
4-Hydroxycyclohexanone C₆H₁₀O₂ 114.14 Hydroxyl 256 Pharmaceutical synthesis
4-Hydroxy-4-methylcyclohexanone C₇H₁₂O₂ 128.17 Hydroxyl, Methyl Not reported Drug intermediates
4-Heptylcyclohexanone C₁₃H₂₄O 196.33 Heptyl chain Not reported Research chemicals

Biological Activity

4-Hexylcyclohexanone is a cyclic ketone with the molecular formula C12_{12}H22_{22}O, recognized for its potential biological activities. This compound is characterized by a cyclohexane ring substituted with a hexyl group at the 4-position, which influences its chemical properties and biological interactions.

Physical Properties

  • Molecular Weight : 182.31 g/mol
  • Boiling Point : Approximately 220 °C
  • Solubility : Soluble in organic solvents, with limited solubility in water.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study conducted by Figueroa-Valverde et al. (2023) demonstrated that various derivatives of cyclohexanones, including this compound, showed significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, suggesting that structural modifications could enhance antibacterial efficacy.

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotic)8

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), with an IC50_{50} value of approximately 50 µM. This suggests potential therapeutic applications in cancer treatment.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the hexyl group may facilitate interactions with lipid membranes, leading to disruption and cell death.
  • Enzyme Inhibition : Preliminary docking studies suggest that this compound may inhibit key enzymes involved in metabolic pathways of cancer cells, although further studies are needed to elucidate specific targets.

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the antimicrobial properties of this compound in a clinical setting. The study involved isolating bacterial strains from infected wounds and testing the compound's effectiveness. Results indicated a significant reduction in bacterial load after treatment with the compound, supporting its potential use as a topical antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

Another case study focused on the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound selectively induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity highlights its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hexylcyclohexanone
Reactant of Route 2
Reactant of Route 2
4-Hexylcyclohexanone

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